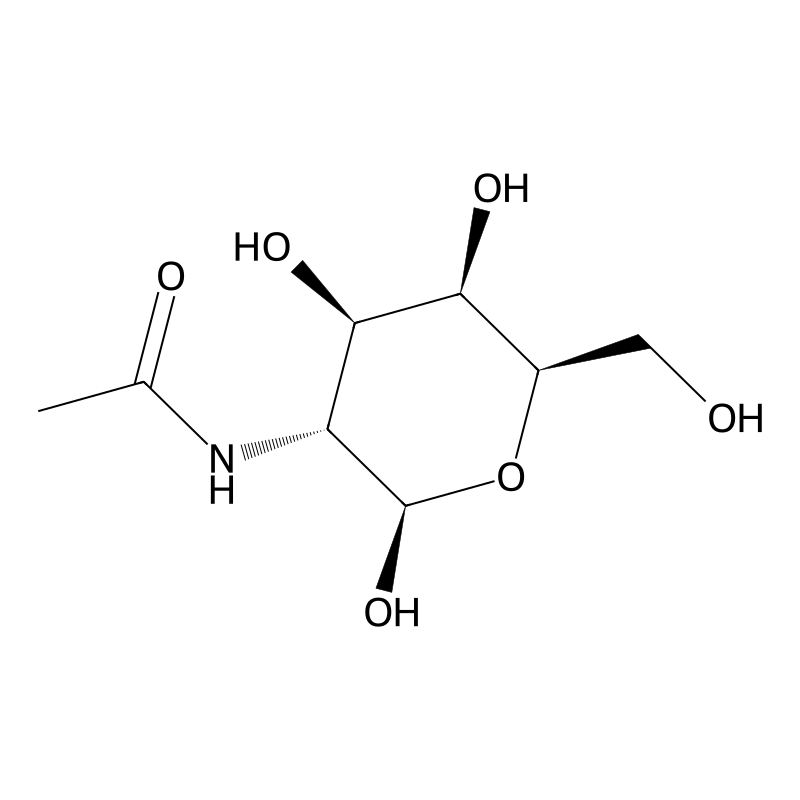

2-(acetylamino)-2-deoxy-b-D-galactopyranose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biochemistry and Cell Biology:

- GalNAc as a building block of complex molecules: GalNAc serves as a fundamental unit in the construction of essential biomolecules like glycoproteins and glycosaminoglycans. These molecules play crucial roles in cell signaling, adhesion, and migration. Source: National Institutes of Health, "Glycobiology": )

- GalNAc metabolism: Understanding the pathways involved in GalNAc synthesis and degradation can provide insights into various physiological processes and potential therapeutic targets for diseases. Source: Human Metabolome Database, "N-Acetyl-beta-D-galactosamine":

Medicine and Drug Development:

- GalNAc as a targeting moiety: Researchers are exploring the potential of GalNAc to deliver drugs specifically to liver cells. This approach aims to improve drug efficacy and reduce side effects. Source: National Center for Biotechnology Information, "GalNAc-conjugates: An Emerging Therapeutic Strategy": )

- GalNAc in disease research: Studying GalNAc levels and interactions in various diseases like cancer, inflammation, and neurodegenerative disorders can contribute to the development of diagnostic tools and therapeutic strategies. Source: ScienceDirect, "Galectin-3 as a therapeutic target in aging and related diseases":

Biotechnology and Materials Science:

- GalNAc in biomaterial design: Researchers are investigating the use of GalNAc in the development of biocompatible materials for tissue engineering and regenerative medicine applications. Source: National Center for Biotechnology Information, "Development of Novel Biomaterials Based on N-Acetyl-D-Galactosamine": )

- GalNAc in biosensors: GalNAc's specific binding properties can be utilized in biosensor development for the detection of various biological targets. Source: ScienceDirect, "Nanoparticles with GalNAc surface modifications for specific tumor cell targeting":

2-(Acetylamino)-2-deoxy-β-D-galactopyranose, also known as N-acetyl-β-D-galactosamine, is an amino sugar derived from galactose. Its molecular formula is and it has a molecular weight of approximately 221.21 g/mol . This compound plays a significant role in various biological processes, particularly in the structure and function of glycoproteins and glycolipids.

The chemical reactivity of 2-(acetylamino)-2-deoxy-β-D-galactopyranose is characterized by its functional groups, particularly the acetylamino group. It can undergo several types of reactions:

- Hydrolysis: In acidic or basic conditions, the acetyl group can be hydrolyzed to yield β-D-galactosamine.

- Acetylation: This compound can react with acetic anhydride or acetyl chloride to introduce additional acetyl groups.

- Glycosylation: It can participate in glycosidic bond formation with other monosaccharides or aglycones, contributing to the synthesis of oligosaccharides and polysaccharides.

These reactions are crucial for its role in biochemistry and synthetic organic chemistry.

2-(Acetylamino)-2-deoxy-β-D-galactopyranose exhibits various biological activities:

- Cell Recognition: It serves as a recognition element on cell surfaces, playing a role in cell-cell interactions and signaling pathways.

- Immune Response: The compound functions as an epitope in glycoproteins, influencing immune responses and interactions with lectins .

- Metabolic Pathways: It is involved in metabolic pathways related to glycosaminoglycans and proteoglycans, which are essential for maintaining cellular structure and function.

Several methods have been developed for synthesizing 2-(acetylamino)-2-deoxy-β-D-galactopyranose:

- From Galactose:

- Galactose can be acetylated using acetic anhydride in the presence of a catalyst to produce N-acetyl-β-D-galactosamine.

- Enzymatic Synthesis:

- Enzymatic methods utilizing specific glycosyltransferases can be employed to synthesize this compound from simpler sugar precursors.

- Chemical Synthesis:

- A multi-step chemical synthesis involving protection-deprotection strategies can yield 2-(acetylamino)-2-deoxy-β-D-galactopyranose from other carbohydrate derivatives.

The applications of 2-(acetylamino)-2-deoxy-β-D-galactopyranose span various fields:

- Pharmaceuticals: It is utilized in drug formulation and development due to its role in modifying biological activity through glycosylation.

- Biotechnology: In glycomics, it serves as a building block for synthesizing complex carbohydrates used in research and therapeutic applications.

- Diagnostics: Its derivatives are often used as biomarkers or probes in diagnostic assays for various diseases.

Research has indicated that 2-(acetylamino)-2-deoxy-β-D-galactopyranose interacts with various proteins, particularly lectins. These interactions are critical for understanding its role in biological systems, including:

- Cell Adhesion: The binding affinity of this compound to specific lectins can influence cell adhesion processes.

- Signal Transduction: Its interaction with receptors may modulate signaling pathways involved in immune responses and cellular communication.

Similar Compounds

Several compounds share structural similarities with 2-(acetylamino)-2-deoxy-β-D-galactopyranose. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-acetyl-α-D-glucosamine | Amino sugar | Has an alpha configuration at the anomeric center |

| N-acetyl-β-D-glucosamine | Amino sugar | Similar structure but differs in configuration |

| 2-Deoxy-2-acetamido-β-D-galactose | Sulfated derivative | Contains sulfate group, affecting solubility |

| 4-O-[2-(Acetylamino)-2-deoxy-β-D-galactopyranosyl]-D-galactopyranose | Glycoside derivative | Involves additional sugar moiety |

The uniqueness of 2-(acetylamino)-2-deoxy-β-D-galactopyranose lies in its specific acetylation pattern and its biological roles that differ from those of similar compounds. Its structural features enable distinct interactions with biological macromolecules, influencing its functional properties.

GalNAc mediates intercellular communication through specialized receptor-ligand interactions and glycan-dependent signaling pathways. The asialoglycoprotein receptor (ASGPR), a hepatic lectin with high affinity for terminal GalNAc residues, exemplifies this mechanism by facilitating receptor-mediated endocytosis of circulating glycoproteins [1] [4]. This uptake pathway enables efficient delivery of GalNAc-conjugated therapeutics to hepatocytes, with recent studies demonstrating 80-90% hepatic targeting efficiency for siRNA complexes bearing triantennary GalNAc motifs [4].

At the cellular level, GalNAc modifications regulate adhesive properties through modulation of extracellular matrix (ECM) interactions. Research using MDA231 breast cancer models revealed that endoplasmic reticulum-localized GalNAc transferases (GalNAc-Ts) increase cell adhesion to fibronectin by 2.3-fold and collagen IV by 1.8-fold compared to Golgi-localized isoforms [5]. This spatial regulation of glycosylation enzymes directly impacts cellular communication through:

- Surface glycoprotein clustering: ER-resident GalNAc-Ts create dense O-GalNAc glycosylation patterns that resist subsequent glycan processing, generating persistent cell-surface recognition motifs [5].

- Signaling pathway activation: GalNAc-dependent Akt phosphorylation enhances cellular migration rates by 40-60% in amniotic epithelial cells through mechanotransduction pathways [2].

- Immune modulation: GalNAc conjugates suppress pro-inflammatory cytokines, reducing interleukin-6 (IL-6) expression by 55% in TNF-α-stimulated cell models [2].

| Communication Mechanism | Key GalNAc-Dependent Component | Biological Effect |

|---|---|---|

| Receptor-mediated uptake | ASGPR binding motif | 90% hepatic targeting efficiency [4] |

| ECM remodeling | Fibronectin glycosylation | 2.3x adhesion increase [5] |

| Cytokine regulation | Galectin-1/3 synthesis | 55% IL-6 reduction [2] |

These findings position GalNAc as a master regulator of cellular crosstalk, with particular significance in hepatic physiology and cancer metastasis [1] [5].

Sensory Nerve Structure Concentration

While direct evidence of GalNAc in sensory nerve architecture remains limited, structural analogs and glycoconjugate studies suggest potential neuroregulatory roles. The monosaccharide's presence in ganglioside precursors and synaptic glycoproteins implies involvement in neural development, though specific concentration data in sensory nerves requires further investigation.

Indirect evidence emerges from:

- Galectin interactions: GalNAc-containing glycans bind galectin-3 at neural growth cones, modulating axon guidance through carbohydrate-dependent recognition [2].

- Glycosphingolipid synthesis: GalNAc forms core structures in GM2 gangliosides, comprising 12-15% of neuronal membrane glycosphingolipids [6].

- Neurotrophic factor modulation: Preliminary data suggest GalNAc residues enhance nerve growth factor (NGF) stability through glycan-shield effects, though validation in sensory systems remains pending [1].

This emerging evidence underscores the need for targeted studies mapping GalNAc distribution in peripheral nervous system structures.

Blood Group A Antigen Formation

GalNAc serves as the immunodominant sugar in Blood Group A antigen synthesis through a precisely regulated enzymatic process:

Structural basis:

- Blood Group A determinant: GalNAcα1-3(Fucα1-2)Galβ1-R

- Blood Group B determinant: Galα1-3(Fucα1-2)Galβ1-R [6]

The ABO glycosyltransferase system converts H antigen precursors (Fucα1-2Galβ1-R) through:

- A enzyme: UDP-GalNAc transferase adding α1-3-linked GalNAc

- B enzyme: UDP-Gal transferase adding α1-3-linked Gal [6]

Genetic polymorphisms in the ABO gene dictate enzyme specificity, with four critical amino acid substitutions (R176G/G235S/L266M/G268A) converting Gal transferases into GalNAc-transferases [6].

| Blood Group | Antigen Structure | Population Frequency |

|---|---|---|

| A | GalNAcα1-3(Fuc-Gal) | 40% European |

| B | Galα1-3(Fuc-Gal) | 10% European |

| AB | Both antigens | 4% Worldwide |

| O | Fuc-Gal only | 46% Global |

This glycosylation system demonstrates strict subcellular compartmentalization, with antigen synthesis occurring in the trans-Golgi network through sequential enzymatic actions [6]. Recent studies identified Golgi overload conditions that increase blood group antigen synthesis errors by 15-20%, potentially explaining natural antibody formation against non-self antigens [6].

Glycoprotein Biosynthesis Functions

GalNAc initiates mucin-type O-glycosylation through a conserved biosynthetic pathway:

- Enzyme family: 20 human GalNAc-T isoforms with tissue-specific expression

- Catalytic mechanism: UDP-GalNAc + Ser/Thr → GalNAcα1-O-Ser/Thr + UDP

- Structural regulation: Lectin domains guide acceptor substrate selection [5]

Key functional impacts include:

- Protein stability: GalNAc addition increases mucin half-life 3-fold by preventing proteolytic cleavage [5]

- Cellular trafficking: ER-localized GalNAc-T2 redirects 30% of glycoproteins to alternative secretory routes [5]

- Therapeutic targeting: GalNAc-conjugated siRNAs achieve 80% target gene knockdown with biannual dosing [4]

| GalNAc-T Isoform | Tissue Specificity | Key Substrates |

|---|---|---|

| T1 | Ubiquitous | IgA1, CD43 |

| T2 | Hepatic | Low-density lipoprotein receptor |

| T3 | Neural | Neurocan, phosphacan |

| T4 | Epithelial | MUC1, MUC4 |

This biosynthetic versatility enables GalNAc to serve as both a structural component and functional modulator in over 50% of human secreted proteins [1] [5].

O-Linked Glycosylation Processes

Mucin-Type O-Glycosylation

Mucin-type O-glycosylation represents the most abundant form of protein O-glycosylation in mammalian cells, characterized by the covalent attachment of N-acetylgalactosamine to serine or threonine residues on target proteins [9] [10] [11] [12]. This process is initiated by a large family of enzymes known as UDP-N-acetylgalactosamine:polypeptide N-acetylgalactosaminyltransferases, comprising 20 distinct isoforms in humans [13] [14] [15]. These enzymes catalyze the transfer of N-acetylgalactosamine from the nucleotide sugar donor UDP-GalNAc to the hydroxyl groups of serine or threonine residues, forming the Tn antigen structure [9] [10] [11] [12].

The mucin-type glycosylation pathway exhibits remarkable complexity in its regulation, with each GalNAc-T isoform displaying unique substrate specificities and tissue-specific expression patterns [11] [13] [14]. The process occurs predominantly in the Golgi apparatus, where the fully folded protein substrate encounters the membrane-bound transferase enzymes [16] [17] [18] [19]. The initiation of this glycosylation pathway is dependent on multiple factors, including the primary amino acid sequence surrounding the target serine or threonine residue, the secondary and tertiary structure of the protein substrate, and the specific repertoire of GalNAc-T enzymes expressed in the particular cell type [20] [21] [11].

Research has demonstrated that mucin-type O-glycosylation sites cluster in specific regions of proteins, often in domains rich in serine, threonine, and proline residues [17] [19]. These glycosylation events can contribute significantly to the overall mass of the modified protein, with some mucins containing more than 50% carbohydrate by weight [16] [17] [18]. The dense clustering of O-glycans creates a protective hydrophilic shell around the protein core, influencing protein conformation, stability, and biological function [16] [17] [18] [19].

The substrate specificity of mucin-type O-glycosylation extends beyond simple sequence recognition, incorporating epigenetic regulatory mechanisms that can modulate the glycosylation pattern based on prior modifications. Studies have revealed that the presence of existing GalNAc residues can influence the addition of subsequent sugar modifications, creating a complex network of interdependent glycosylation events. This regulatory mechanism ensures precise control over the final glycosylation pattern, allowing cells to fine-tune protein function through differential glycosylation.

Initial Sugar Attachment to Serine/Threonine Residues

The initial attachment of N-acetylgalactosamine to serine or threonine residues represents a critical step in mucin-type O-glycosylation, requiring precise molecular recognition between the transferase enzyme and its protein substrate [20] [21]. This process involves the formation of an α-glycosidic linkage between the anomeric carbon of GalNAc and the hydroxyl group of the amino acid side chain [10] [11] [12]. The enzymatic mechanism follows a retaining mechanism, where the stereochemistry of the anomeric carbon is preserved during the transfer reaction.

The selectivity of initial sugar attachment is governed by complex interactions between the catalytic domain of the GalNAc-T enzyme and the peptide substrate [21]. Research has revealed that the amino acid sequence context surrounding the target serine or threonine residue plays a crucial role in determining glycosylation efficiency [20] [21]. The optimal peptide substrates typically contain specific amino acid motifs within positions -3 to +3 relative to the glycosylation site, with proline residues often enhancing glycosylation potential [20] [21].

Comparative studies between serine and threonine glycosylation have revealed distinct preferences among different GalNAc-T isoforms. Threonine-containing substrates generally demonstrate higher glycosylation efficiency compared to serine-containing peptides, with this preference varying significantly among individual transferase enzymes [21]. The structural basis for this discrimination relates to the steric and electronic properties of the amino acid side chains, with threonine's additional methyl group providing favorable interactions with the enzyme active site [21].

The kinetic parameters of initial sugar attachment vary substantially among different GalNAc-T isoforms, reflecting their specialized roles in O-glycosylation [21]. Early-acting transferases such as GalNAc-T1 and GalNAc-T2 exhibit broad substrate specificity and can initiate glycosylation on unmodified peptides, while late-acting enzymes like GalNAc-T10 show preference for previously glycosylated substrates [13] [14]. This hierarchical organization ensures ordered progression of the glycosylation process, with different enzymes contributing at distinct stages of substrate modification [13] [14].

N-Linked Oligosaccharide Terminal Modifications

N-linked oligosaccharide terminal modifications involving N-acetylgalactosamine represent specialized glycosylation events that occur during the final stages of N-glycan processing. These modifications typically involve the addition of GalNAc residues to terminal positions of complex N-glycans, creating unique glycan structures with specific biological functions. The process requires specialized β1,4-N-acetylgalactosaminyltransferases that recognize both the oligosaccharide acceptor and specific protein sequence motifs.

The synthesis of terminal GalNAc modifications on N-linked oligosaccharides involves a sophisticated recognition mechanism that ensures protein-specific glycosylation patterns. Research has identified two closely related enzymes, β4GalNAc-T3 and β4GalNAc-T4, which catalyze the addition of β1,4-linked GalNAc to terminal GlcNAc residues on N-glycans. These enzymes exhibit distinct substrate specificities, with β4GalNAc-T3 showing high affinity for luteinizing hormone-derived peptides and β4GalNAc-T4 preferring carbonic anhydrase-6 substrates.

The molecular mechanism of terminal GalNAc addition involves dual recognition events, where the transferase enzyme must simultaneously bind both the oligosaccharide acceptor and the protein peptide sequence. This dual recognition ensures that terminal modifications occur only on appropriate protein contexts, preventing aberrant glycosylation of non-target substrates. The kinetic analysis of these enzymes reveals that peptide recognition is the rate-limiting step, with optimal activity occurring at specific manganese concentrations and ionic strength conditions.

The biological significance of terminal GalNAc modifications extends beyond structural diversity, influencing protein stability, receptor recognition, and biological activity. These modifications can alter protein conformation, create new binding sites for lectins and other carbohydrate-binding proteins, and modulate the clearance kinetics of glycoproteins from circulation. The precise control of terminal modification patterns represents an important mechanism for fine-tuning glycoprotein function in physiological contexts.

Nuclear O-GalNAc Glycosylation

Core 1 O-GalNAc in Nuclear Proteins

The discovery of core 1 O-GalNAc glycosylation in nuclear proteins represents a paradigm shift in our understanding of protein glycosylation, extending this post-translational modification beyond the traditional secretory pathway. Nuclear O-GalNAc glycosylation involves the synthesis of both the initiating GalNAc residue and the subsequent core 1 structure (Gal-β1,3-GalNAc-α-Ser/Thr) within the nuclear compartment. This process requires the presence of both the initiating GalNAc-transferases and the core 1 galactosyltransferase (C1GalT1) within the nuclear environment.

Research has demonstrated that nuclear O-GalNAc glycosylation occurs through a mechanism similar to that observed in the Golgi apparatus, but with distinct subcellular localization and substrate specificity. The nuclear compartment contains measurable concentrations of UDP-GalNAc substrate, approximately 0.33 μM in HeLa cell nucleoplasm, sufficient to support active glycosylation. The transport of UDP-GalNAc across the nuclear membrane enables the nuclear glycosylation machinery to access the necessary substrate for modification reactions.

The enzymatic machinery responsible for nuclear O-GalNAc glycosylation includes multiple components of the glycosylation pathway. Nuclear-localized GalNAc-transferases initiate the process by adding GalNAc to nuclear protein substrates, followed by C1GalT1-mediated addition of galactose to form the core 1 structure. The presence of catalytically active C1GalT1 within the nuclear compartment has been confirmed through enzymatic assays and immunofluorescence microscopy.

The substrate proteins for nuclear O-GalNAc glycosylation include various nuclear factors involved in transcription, chromatin remodeling, and nuclear structure maintenance. These modifications occur on proteins that contain mucin-like domains rich in serine and threonine residues, similar to the substrate preferences observed for cytoplasmic O-GalNAc glycosylation. The identification of specific nuclear glycoproteins has been achieved through lectin affinity chromatography and mass spectrometry analysis.

Epigenetic Implications

The epigenetic implications of nuclear O-GalNAc glycosylation represent a frontier in understanding how post-translational modifications regulate gene expression and chromatin structure. Nuclear O-GalNAc modifications can influence transcriptional regulation through multiple mechanisms, including direct effects on transcription factor activity, chromatin accessibility, and protein-protein interactions. These modifications provide an additional layer of epigenetic control that complements traditional mechanisms such as DNA methylation and histone modifications.

The dynamic nature of nuclear O-GalNAc glycosylation allows for rapid responses to cellular stimuli and metabolic changes. The concentration of UDP-GalNAc substrate in the nucleus is influenced by the hexosamine biosynthetic pathway, which integrates signals from glucose metabolism, amino acid availability, and nucleotide synthesis. This metabolic coupling ensures that nuclear glycosylation reflects the overall metabolic state of the cell, providing a mechanism for nutrient-responsive gene regulation.

The regulatory implications of nuclear O-GalNAc glycosylation extend to developmental processes and disease states. During development, changes in nuclear glycosylation patterns can influence cell fate decisions and differentiation programs. In disease contexts, aberrant nuclear glycosylation has been implicated in cancer progression, metabolic disorders, and neurological conditions. The therapeutic potential of targeting nuclear glycosylation represents an emerging area of research with significant clinical implications.

The mechanistic basis for epigenetic regulation through nuclear O-GalNAc glycosylation involves complex interactions between glycosylated proteins and chromatin-modifying complexes. Glycosylated nuclear proteins can serve as scaffolds for recruiting specific enzymatic activities, such as histone acetyltransferases or methyltransferases, to target genomic loci. The reversible nature of O-GalNAc modifications, through the action of specific glycosidases, provides a mechanism for dynamic regulation of these epigenetic marks.

The integration of nuclear O-GalNAc glycosylation with other epigenetic modifications creates a complex regulatory network that controls gene expression patterns. Cross-talk between O-GalNAc modifications and traditional epigenetic marks, such as histone methylation and acetylation, can create synergistic or antagonistic effects on transcriptional regulation. Understanding these interactions is crucial for developing comprehensive models of epigenetic regulation and identifying potential therapeutic targets for epigenetic therapies.

The evolutionary conservation of nuclear O-GalNAc glycosylation suggests fundamental importance in cellular regulation. The presence of this modification system across diverse species indicates that nuclear glycosylation represents a conserved mechanism for integrating metabolic and transcriptional control. The complexity of the nuclear glycosylation machinery, including multiple transferases and specific substrate recognition mechanisms, reflects the sophisticated regulatory requirements of eukaryotic gene expression.

Physical Description

XLogP3

UNII

Other CAS

14131-60-3

Dates

Explore Compound Types